molecular formula C17H13NO5S B2907134 ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate CAS No. 888413-13-6

ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate

Cat. No. B2907134
CAS RN: 888413-13-6
M. Wt: 343.35
InChI Key: UDGGGLVGIVDFQL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4H-chromene-2-carboxylate is a related compound . It’s a solid substance with a molecular weight of 218.21 .


Synthesis Analysis

The synthesis of similar compounds, such as 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives, has been reported . The process involves the formation of a Michael adduct in situ, followed by the alkoxide ion mediated rearrangement of the intermediate .


Molecular Structure Analysis

The InChI code for Ethyl 4-oxo-4H-chromene-2-carboxylate is 1S/C12H10O4/c1-2-15-12(14)11-7-9(13)8-5-3-4-6-10(8)16-11/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

While specific reactions involving “ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate” are not available, related compounds like 4-oxo-4H-chromene-3-carbaldehydes have been studied .


Physical And Chemical Properties Analysis

Ethyl 4-oxo-4H-chromene-2-carboxylate is a solid substance . Its molecular weight is 218.21 . More specific physical and chemical properties are not available in the literature I found.

Safety and Hazards

For Ethyl 4-oxo-4H-chromene-2-carboxylate, the safety information includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[(4-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5S/c1-2-22-17(21)11-7-8-24-16(11)18-15(20)12-9-23-13-6-4-3-5-10(13)14(12)19/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGGGLVGIVDFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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